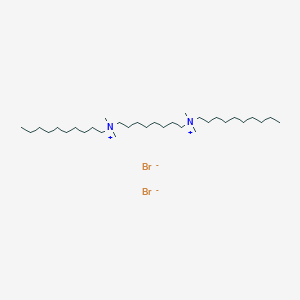
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long alkyl chains and the presence of multiple quaternary ammonium groups, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide typically involves the quaternization of a suitable amine precursor with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include decyl bromide and tetramethyloctane-1,8-diamine. The reaction is usually performed in an organic solvent such as acetonitrile or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The quaternary ammonium groups can undergo redox reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and thiolates. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives of the quaternary ammonium compound.
Scientific Research Applications
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is primarily based on its ability to interact with lipid membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms. Additionally, the quaternary ammonium groups can interact with negatively charged molecules, enhancing its effectiveness as a surfactant and phase transfer catalyst.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~8~-Dioctyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~8~-Didodecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~8~-Dihexadecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
87723-17-9 |
|---|---|
Molecular Formula |
C32H70Br2N2 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
decyl-[8-[decyl(dimethyl)azaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-21-25-29-33(3,4)31-27-23-19-20-24-28-32-34(5,6)30-26-22-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
PPUZBTJOZWCZDG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



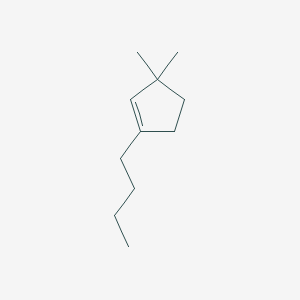
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
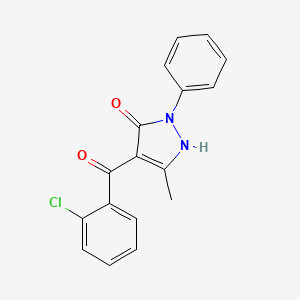

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
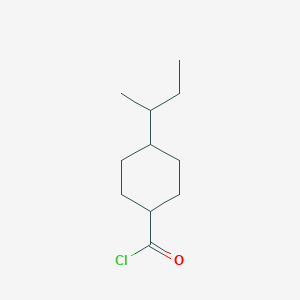
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
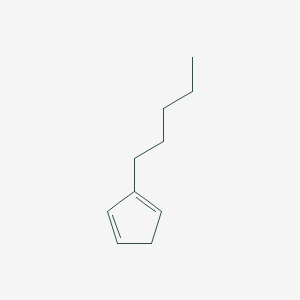
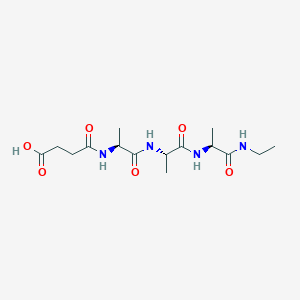

![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
